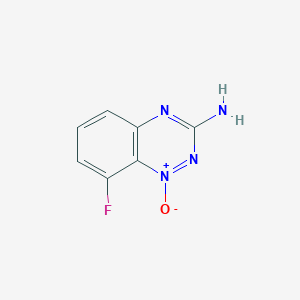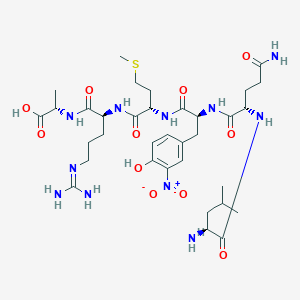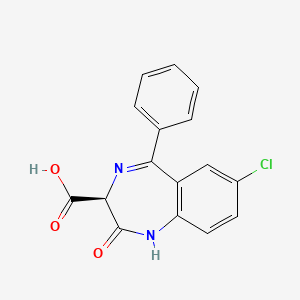
2-Aziridinecarbonitrile, 1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- is an organic compound that features a three-membered aziridine ring with a cyano group and a trimethylsilyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- typically involves the reaction of aziridine with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize production while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Substituted aziridines or open-chain compounds.
Oxidation: Oxidized derivatives, such as aziridine oxides.
Reduction: Reduced products, including primary amines.
Wissenschaftliche Forschungsanwendungen
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Aziridinecarbonitrile, 1-(trimethylsilyl)- involves its reactivity towards nucleophiles and electrophiles. The aziridine ring’s strain energy makes it highly reactive, facilitating ring-opening reactions. The cyano group can participate in various transformations, contributing to the compound’s versatility. Molecular targets and pathways include interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure but differ in functional groups, leading to varied reactivity and applications.
Aziridine-2-carboxamide: Known for its low toxicity and potential anticancer properties.
Aziridine-2-carbonitrile: Similar in structure but lacks the trimethylsilyl group, affecting its chemical behavior.
Uniqueness
2-Aziridinecarbonitrile, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
195820-56-5 |
|---|---|
Molekularformel |
C6H12N2Si |
Molekulargewicht |
140.26 g/mol |
IUPAC-Name |
1-trimethylsilylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-6(8)4-7/h6H,5H2,1-3H3 |
InChI-Schlüssel |
QXNQTRZFOKXQET-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


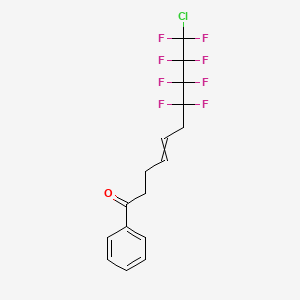

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

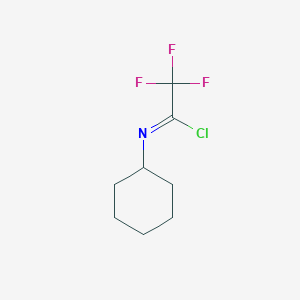
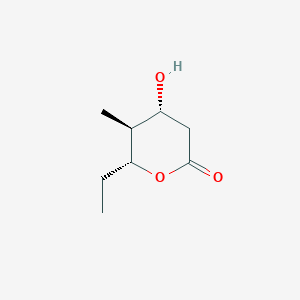
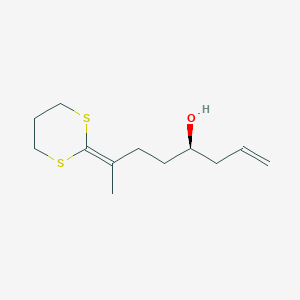
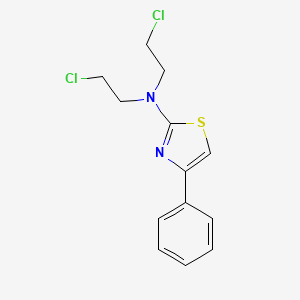
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
